4-Acetoxyindole
Overview
Description
4-Acetoxyindole is a type of indole, a heterocyclic aromatic organic compound that is commonly found in nature. It is a derivative of indole, the parent compound of a variety of indole derivatives. 4-Acetoxyindole is a versatile molecule that has been studied extensively for its potential applications in medicinal chemistry and biochemistry.
Scientific Research Applications
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Organic Chemistry
- 4-Acetoxyindole is used in the synthesis of C4-functionalized indoles . The process involves an oxidative dearomatization and subsequent cascade nucleophilic addition/cyclization/aromatization . A range of functional groups can be tolerated in this process . The formed 4-acetoxyindoles are versatile precursors to a variety of C4-functionalized indoles through simple conversions .
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Microbial Treatment
- Although I couldn’t find specific information on the use of 4-Acetoxyindole in microbial treatment, indole and its derivatives have been researched for their potential in wastewater treatment . Microbial fuel cells (MFCs) have been used for this purpose, with the removal efficiency of heavy metals ranging from 75–95% .
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Treatment of Human Body Disorders
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Synthesis of Alkaloids
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Green Synthetic Organic Chemistry
- 4-Acetoxyindole can be synthesized from readily available 2-alkynylanilines . The process involves an oxidative dearomatization and subsequent cascade nucleophilic addition/cyclization/aromatization . This method is part of green synthetic organic chemistry, which aims to design chemical syntheses in a way that they are more environmentally friendly .
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Pharmaceuticals
- Indoles, including 4-Acetoxyindole, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
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Environmental Science
properties
IUPAC Name |
1H-indol-4-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342707 | |
Record name | 4-Acetoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyindole | |
CAS RN |
5585-96-6 | |
Record name | 4-Acetoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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